molecular formula C13H16F3N3 B8111445 6,6-Difluoro-2-(3-fluoropyridin-2-yl)-2,9-diazaspiro[4.5]decane

6,6-Difluoro-2-(3-fluoropyridin-2-yl)-2,9-diazaspiro[4.5]decane

Cat. No.: B8111445
M. Wt: 271.28 g/mol
InChI Key: WJYARGSJASZEKY-UHFFFAOYSA-N
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Description

6,6-Difluoro-2-(3-fluoropyridin-2-yl)-2,9-diazaspiro[4.5]decane is a fluorinated spirocyclic compound that has garnered attention in scientific research due to its unique structural features and potential applications in various fields. The presence of fluorine atoms in its structure significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluoro-2-(3-fluoropyridin-2-yl)-2,9-diazaspiro[4.5]decane typically involves multi-step organic synthesis processes. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The fluorine atoms in the structure play a crucial role in determining the reactivity and selectivity of these reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different applications in various fields.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6,6-Difluoro-2-(3-fluoropyridin-2-yl)-2,9-diazaspiro[4.5]decane can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its fluorinated structure can enhance the pharmacokinetic properties of pharmaceuticals, making them more effective and stable.

Industry: In industry, this compound can be used in the development of advanced materials and coatings. Its unique properties can improve the performance and durability of various products.

Mechanism of Action

The mechanism by which 6,6-Difluoro-2-(3-fluoropyridin-2-yl)-2,9-diazaspiro[4.5]decane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms in its structure can enhance binding affinity and selectivity.

Comparison with Similar Compounds

  • 3,3-Difluoropyrrolidine

  • 2,3-Difluoropyridine

  • 6-Fluoro-3-pyridinylboronic acid

Uniqueness: 6,6-Difluoro-2-(3-fluoropyridin-2-yl)-2,9-diazaspiro[4.5]decane stands out due to its spirocyclic structure and the presence of multiple fluorine atoms. This combination of features provides unique chemical and physical properties that are not found in other similar compounds.

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Properties

IUPAC Name

6,6-difluoro-2-(3-fluoropyridin-2-yl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3/c14-10-2-1-5-18-11(10)19-7-4-12(9-19)8-17-6-3-13(12,15)16/h1-2,5,17H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYARGSJASZEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1(F)F)CCN(C2)C3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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